4-Hydroxy-4-pyridin-3-ylbutanal
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-4-pyridin-3-ylbutanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5-7,9,12H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQRLNGDYKGSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCC=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993473 | |
| Record name | 4-Hydroxy-4-(pyridin-3-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72614-73-4 | |
| Record name | Butanal, 4-hydroxy-4-pyridin-3-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072614734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-(pyridin-3-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Hydroxy 4 Pyridin 3 Ylbutanal and Its Analogues
De Novo Synthesis Pathways
De novo synthesis of 4-Hydroxy-4-pyridin-3-ylbutanal involves the construction of its carbon skeleton through strategic carbon-carbon bond-forming reactions. These approaches are fundamental to creating the core structure from simpler, more readily available starting materials.
Catalytic Approaches for Carbon-Carbon Bond Formation
Modern organic synthesis heavily relies on catalytic methods to form carbon-carbon bonds with high efficiency and selectivity. scribd.com For a molecule like this compound, key strategies would involve the coupling of a pyridine-containing fragment with a four-carbon chain.
Transition metal catalysis, particularly with palladium and nickel, offers powerful tools for this purpose. scribd.comresearchgate.net A conceptual approach involves the cross-coupling of a 3-pyridyl organometallic reagent (e.g., a pyridylboronic acid or pyridylzinc reagent) with an electrophile containing the butanal skeleton, such as a 4-halobutanal derivative. However, the reactivity of the aldehyde often necessitates the use of a protected form, such as an acetal, during the coupling step.
Recent advancements have focused on nickel-catalyzed reductive coupling reactions, which can directly link unactivated olefins with aryl halides. researchgate.net This opens a potential pathway where 3-halopyridine could be coupled with a protected form of but-3-en-1-al. Another innovative strategy involves the activation of traditionally robust carbon-fluorine bonds. researchgate.net A nickel complex with an N-heterocyclic carbene (NHC) ligand can catalyze the cross-coupling of aryl fluorides with Grignard reagents, suggesting that 3-fluoropyridine (B146971) could serve as a viable precursor in such C-C bond-forming reactions. researchgate.net
Pyridine-boryl radicals have also emerged as reactive intermediates for C-C bond formation, particularly in ketyl-olefin cyclization reactions to form cycloalkanols. acs.org While this specific reaction type leads to cyclic products, the underlying principle of generating a radical on a pyridine (B92270) ring for subsequent bond formation represents a frontier in synthetic methodology.
Stereoselective Synthesis of Chiral this compound Isomers
The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the compound can exist as two distinct enantiomers. The development of stereoselective syntheses to produce a single enantiomer is crucial for applications in life sciences.
Catalytic asymmetric synthesis provides the most elegant solution. This can be achieved through the enantioselective addition of an organometallic pyridyl reagent to a butanal derivative. For instance, the use of a chiral ligand on a metal catalyst (e.g., copper or zinc) can direct the facial attack of a 3-pyridyl nucleophile onto the carbonyl of a protected 4-oxobutanal, establishing the desired stereochemistry at the alcohol center. nih.gov Copper-based chiral catalysts have proven effective in allylic alkylations with highly reactive organolithium reagents, achieving high enantioselectivity. nih.gov A similar system could potentially be adapted for the asymmetric addition of a 3-pyridyllithium species.
An alternative approach is substrate-controlled synthesis, where a chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the key bond-forming step. Following the reaction, the auxiliary is removed to yield the enantiomerically enriched product.
Furthermore, kinetic resolution of a racemic mixture of this compound represents another viable strategy. This involves using a chiral catalyst or enzyme to selectively react with one enantiomer, allowing the other to be recovered in high enantiomeric purity.
Functional Group Transformations and Derivatization
The aldehyde and hydroxyl groups in this compound are key reactive sites, allowing for a wide range of transformations to produce various analogues and derivatives.
Coupling Reactions Involving Pyridyl and Alkyl Chains (e.g., Heck Reaction applications for allylic alcohols and pyridines)
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This reaction is particularly well-suited for synthesizing precursors to this compound. nih.govorganic-chemistry.org
A viable strategy involves the Heck coupling of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with an allylic alcohol, such as but-3-en-1-ol. nih.gov The reaction, typically catalyzed by a palladium(II) species like Pd(OAc)₂ with a phosphine (B1218219) ligand or an N-heterocyclic carbene (NHC) ligand, forms a new carbon-carbon bond. nih.govorganic-chemistry.org Depending on the reaction conditions and the specific allylic alcohol used, the initial product can be an α,β-unsaturated aldehyde or ketone. nih.gov For instance, the coupling of 3-bromopyridine with an appropriate allylic alcohol could yield a precursor that can be subsequently hydrated or hydroborated to install the hydroxyl group at the C4 position.
The redox-relay Heck reaction is a notable variation where an alkenyl alcohol can be coupled with an aryl halide. nih.gov Competition experiments have shown that allylic alcohols react significantly faster than other alkenyl alcohols in these systems, highlighting a potential synthetic advantage. nih.gov The use of an ionic liquid as the reaction medium can sometimes allow the Heck reaction to proceed without a phosphorus ligand, simplifying catalyst systems and improving recyclability. wikipedia.org
| Catalyst System | Aryl Halide | Alkene Partner | Key Feature |
| Pd(OAc)₂ / aNHC | Bromo pyridine | Allylic alcohol | Selective formation of α,β-unsaturated ketones/aldehydes. nih.gov |
| Pd(L-proline)₂ | Aryl Halides | n-Butyl acrylate | Phosphine-free system, can be used in water. organic-chemistry.org |
| Pd(II) / Chiral Ligand | Aryl Halide | Alkenyl alcohol | Redox-relay mechanism; rate influenced by alkene structure. nih.gov |
Exploiting Precursors and Related Compounds in this compound Synthesis
A highly effective route to a target molecule often involves the modification of a structurally similar and readily available precursor.
One of the most relevant precursors to this compound is 4-(Methylnitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK). The target compound, this compound, has been identified as a metabolite of NNK. nih.gov This biological transformation provides a direct blueprint for a chemical synthesis: the selective reduction of the ketone functionality in NNK or its denitrosated analogues would yield the corresponding secondary alcohol. Subsequent modification of the N-methylnitrosoamino group would be required to complete the synthesis.
Another strategic precursor is 3-acetylpyridine (B27631). Base-mediated condensation of ketones with pyridinecarboxylates is a known method for producing 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. nih.gov A related aldol-type condensation between the enolate of acetaldehyde (B116499) (or a synthetic equivalent) and 3-acetylpyridine could directly form the carbon skeleton, yielding an enone intermediate. Subsequent reduction of the double bond and the ketone would lead to the desired product class.
Furthermore, the synthesis of substituted pyridines can be achieved through the rearrangement and remodeling of other heterocyclic skeletons, such as indoles. nih.gov While a complex route, this demonstrates the breadth of advanced methods available for constructing the core pyridyl structure with diverse functional groups. nih.gov
Utilization of Pyridinecarboxylates in Base-Mediated Condensation Reactions
Base-mediated condensation reactions, such as the Claisen-Schmidt or aldol (B89426) condensations, are fundamental tools in carbon-carbon bond formation. In the context of synthesizing pyridyl-containing compounds, these reactions can involve pyridinecarboxaldehydes or related derivatives. While a direct synthesis of this compound from a pyridinecarboxylate is not prominently documented, the principles can be illustrated through analogous reactions.
A well-established method involves the base-mediated condensation of a pyridinecarboxaldehyde with a ketone to form an α,β-unsaturated ketone, a class of compounds known as azachalcones. researchgate.net Strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are particularly effective in mediating this transformation. researchgate.net The reaction proceeds via an aldol condensation-dehydration sequence. The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the pyridinecarboxaldehyde. The subsequent elimination of a water molecule yields the conjugated azachalcone. This approach is valued for its high efficiency and for avoiding Michael-addition byproducts that can occur when using inorganic bases. researchgate.net
This strategy highlights a versatile route to complex pyridyl compounds, where the resulting α,β-unsaturated system can be further modified to introduce functionalities like the hydroxyl and aldehyde groups found in the target molecule, albeit through additional synthetic steps.
Table 1: Examples of Base-Mediated Condensation for Azachalcone Synthesis
| Pyridine Aldehyde | Ketone | Base | Product (Azachalcone) |
| 3-Pyridinecarboxaldehyde (B140518) | 3'-Methoxyacetophenone | DBU | (E)-1-(3-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one |
| 2-Pyridinecarboxaldehyde | 4'-Chloroacetophenone | DBU | (E)-1-(4-chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one |
| 4-Pyridinecarboxaldehyde | Acetophenone | DBU | (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one |
This table illustrates representative examples of the DBU-mediated synthesis of azachalcones, demonstrating the versatility of the base-mediated condensation methodology with various pyridinecarboxaldehydes and acetophenones. researchgate.net
Transformations from Oxo-Pyridylbutanals (e.g., 4-oxo-4-(pyridin-3-yl)butanal)
A more direct synthetic route to this compound involves the selective reduction of a precursor containing a ketone functional group at the C4-position. The compound 4-oxo-4-(pyridin-3-yl)butanal (B15332) is an ideal starting material for this transformation. nih.gov This precursor already contains the required four-carbon chain and the aldehyde group. The synthetic challenge lies in the chemoselective reduction of the ketone to a secondary alcohol without affecting the aldehyde moiety.
This transformation is a standard functional group interconversion in organic synthesis. The ketone is reduced to a secondary alcohol, creating the chiral center of the target molecule. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are often employed for this purpose due to their mild nature and selectivity for ketones and aldehydes over other functional groups. In this specific case, careful control of reaction conditions (e.g., temperature, stoichiometry) would be crucial to favor the reduction of the ketone over the aldehyde, or alternatively, to protect the aldehyde group prior to reduction.
The compound 4-oxo-4-(pyridin-3-yl)butanoic acid is noted to be functionally related to 4-oxo-4-(pyridin-3-yl)butanal. nih.govebi.ac.uk Furthermore, metabolic pathways show that related keto-acids can be reduced to their corresponding hydroxy-acids, demonstrating the biochemical feasibility of this type of ketone reduction. oup.com
Table 2: Functional Group Transformation
| Starting Material | Product | Transformation | Key Functional Group Change |
| 4-oxo-4-(pyridin-3-yl)butanal | This compound | Ketone Reduction | C=O (Ketone) → CH-OH (Secondary Alcohol) |
This table outlines the conversion of the keto-aldehyde precursor to the target hydroxy-aldehyde, highlighting the specific functional group modification.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Hydroxy 4 Pyridin 3 Ylbutanal
Reactivity of the Aldehyde Functional Group
The aldehyde functional group in 4-Hydroxy-4-pyridin-3-ylbutanal is a key center for chemical reactivity. Aldehydes are well-known for their susceptibility to nucleophilic attack at the carbonyl carbon, a characteristic that dictates many of their transformations. brieflands.com
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for nucleophiles. A general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol. youtube.com
Common nucleophilic addition reactions for aldehydes include:
Hydration: In aqueous solutions, aldehydes can exist in equilibrium with their corresponding gem-diols. This reaction is often catalyzed by acid or base. youtube.com
Acetal Formation: In the presence of alcohols and an acid catalyst, aldehydes are converted to acetals. This is a reversible reaction.
Cyanohydrin Formation: The addition of hydrogen cyanide to an aldehyde results in the formation of a cyanohydrin.
Grignard and Organolithium Reagents: These strong nucleophiles readily add to aldehydes to form secondary alcohols after an acidic workup. youtube.comyoutube.com
Wittig Reaction: This reaction utilizes phosphorus ylides to convert aldehydes into alkenes.
The reactivity of the aldehyde can be influenced by the presence of other functional groups within the molecule. The pyridine (B92270) ring, being an electron-withdrawing group, can potentially increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.
Electrophilic Transformations
While the primary reactivity of aldehydes is nucleophilic addition at the carbonyl carbon, the alpha-carbon (the carbon atom adjacent to the carbonyl group) can exhibit electrophilic character under certain conditions. This is due to the formation of an enol or enolate intermediate.
Enolate Formation: In the presence of a base, the alpha-proton of an aldehyde can be abstracted to form an enolate ion. This enolate is a powerful nucleophile and can participate in various reactions, such as the aldol (B89426) condensation.
Aldol Condensation: Two molecules of an aldehyde can react in the presence of a base to form a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. youtube.com
Reactivity of the Hydroxyl Functional Group
The hydroxyl group in this compound introduces another site of reactivity, allowing for a different set of chemical transformations.
Condensation and Substitution Reactions
The hydroxyl group can participate in condensation reactions, such as esterification with carboxylic acids or their derivatives. It can also be a leaving group in substitution reactions, although it typically requires protonation or conversion to a better leaving group (e.g., a tosylate) first.
Research has shown that similar hydroxy-aldehyde compounds can undergo various condensation reactions. For instance, 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been shown to react with N- and C-nucleophiles to form enaminones, Schiff's bases, and other condensation products. researchgate.net Base-catalyzed Knoevenagel condensation with active methylene (B1212753) compounds is also a common reaction for such aldehydes. researchgate.net
Intramolecular Cyclization Pathways
The presence of both a hydroxyl group and an aldehyde group within the same molecule opens up the possibility of intramolecular cyclization. The hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This can lead to the formation of a cyclic hemiacetal.
The formation of a five- or six-membered ring is generally favored in such cyclizations. youtube.com In the case of this compound, an intramolecular reaction between the hydroxyl group and the aldehyde would lead to the formation of a six-membered ring.
Pyridine Ring Reactivity and Transformations
The nitrogen atom itself is basic and can be protonated or alkylated. uoanbar.edu.iq The reactivity of the pyridine ring can be summarized as follows:
Electrophilic Substitution: Requires harsh conditions and typically occurs at the 3-position. uoanbar.edu.iq
Nucleophilic Substitution: Occurs more readily than in benzene, especially if there is a good leaving group at the 2- or 4-position. uoanbar.edu.iq
N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide.
The pyridine ring in this compound is substituted at the 3-position. This substitution pattern will direct any further electrophilic substitution to the other available positions on the ring.
Investigating Pyridine Nitrogen Basicities and Coordination Chemistry
The basicity of the pyridine nitrogen in this compound is a crucial determinant of its reactivity. The pKa of the conjugate acid of pyridine is approximately 5.2. However, the substituents on the butanal chain significantly influence the electron density on the nitrogen atom and, consequently, its basicity. The hydroxyl and aldehyde groups on the side chain at the 3-position exert an electron-withdrawing effect, which is expected to decrease the basicity of the pyridine nitrogen.
To approximate the basicity of this compound, we can consider the pKa values of related 3-substituted pyridines. For instance, 3-pyridinemethanol (B1662793) has a predicted pKa of around 13.68 for the hydroxyl proton, while the pKa of the pyridinium (B92312) ion is not explicitly stated but is expected to be slightly lower than that of pyridine itself due to the mild electron-withdrawing nature of the hydroxymethyl group. guidechem.comnih.govchemicalbook.comsigmaaldrich.com Conversely, 3-pyridinecarboxaldehyde (B140518), with its more strongly electron-withdrawing aldehyde group, has a predicted pKa of approximately 3.43 for the pyridinium ion. chemicalbook.com Given that this compound contains both a hydroxyl and an aldehyde group separated from the ring by a carbon chain, its basicity is likely to be intermediate between these values, but still lower than unsubstituted pyridine.
The pyridine nitrogen, along with the oxygen atoms of the hydroxyl and aldehyde groups, can act as coordination sites for metal ions. This allows this compound to function as a potential chelating ligand. The formation of stable coordination complexes is a hallmark of pyridine chemistry. wikipedia.org The coordination can involve the nitrogen atom as a primary binding site, with the potential for the side-chain oxygen atoms to participate in chelate ring formation, thereby enhancing the stability of the metal complex. The coordination mode can vary depending on the metal ion, its oxidation state, and the reaction conditions. For instance, zinc(II) complexes with Schiff base derivatives of 3-pyridinecarboxaldehyde have been characterized, demonstrating the involvement of the pyridine nitrogen and the imine nitrogen in coordination. The ability of pyrimidine (B1678525) and pyridine derivatives to chelate metal ions like Fe³⁺ and Cu²⁺ has been attributed to the presence of adjacent nitrogen atoms. nih.gov
Table 1: Predicted pKa Values of Related 3-Substituted Pyridines
| Compound | Predicted pKa (Pyridinium Ion) | Source |
| Pyridine | ~5.2 | General Knowledge |
| 3-Pyridinemethanol | Slightly < 5.2 | Inferred from guidechem.comnih.govchemicalbook.comsigmaaldrich.com |
| 3-Pyridinecarboxaldehyde | ~3.43 | chemicalbook.com |
Note: The pKa values are predicted and can vary based on the prediction method and experimental conditions.
Regioselective Functionalization of the Pyridine Nucleus
The functionalization of the pyridine ring in this compound is directed by the existing substituent at the 3-position. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. When it does occur, the substitution pattern is influenced by the directing effects of the existing substituent. For a 3-substituted pyridine, electrophilic attack is most likely to occur at the 2-, 4-, or 6-positions. The precise location is determined by a combination of electronic and steric factors.
Recent advances in C-H functionalization have provided methods for the regioselective modification of pyridines. For instance, the direct C-4 alkylation of pyridines has been achieved using a blocking group strategy to control the regioselectivity of Minisci-type reactions. nih.govchemrxiv.org This approach allows for the introduction of alkyl groups specifically at the C-4 position. Furthermore, methods for the regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates have been developed, enabling the introduction of substituents at both the 3- and 4-positions. nih.govrsc.org The regioselectivity in these reactions is often controlled by the nature of the substituents and the reaction conditions. For 3-alkyl-substituted pyridines, regiodivergent alkylation has been demonstrated, where the choice of the alkyllithium reagent's aggregation state can direct alkylation to either the C2 or C4 position. acs.org
Given the structure of this compound, functionalization of the pyridine ring would likely target the C2, C4, and C6 positions. The bulky side chain at C3 might sterically hinder attack at the C2 and C4 positions to some extent, potentially favoring functionalization at the C6 position. However, the specific outcome would depend on the chosen reagents and reaction conditions.
Investigations of Reaction Intermediates and Transition States
Understanding the reaction intermediates and transition states is fundamental to elucidating the mechanistic pathways of this compound. Due to the lack of direct experimental studies on this specific molecule, we can infer potential intermediates and transition states based on the known reactivity of its constituent functional groups and computational studies on analogous systems.
Reactions involving the aldehyde group, such as nucleophilic addition, will proceed through a tetrahedral intermediate. The transition state for this process involves the partial formation of a new bond between the nucleophile and the carbonyl carbon, and partial breaking of the carbon-oxygen pi bond. The geometry at the carbonyl carbon changes from trigonal planar to tetrahedral as the reaction progresses. youtube.comlibretexts.org For example, in an aldol-type reaction, the conjugate base of a deprotonated alpha-carbon of another molecule would act as the nucleophile. pearson.com
The oxidation of the secondary alcohol to a ketone would likely proceed through a transition state where the C-H and O-H bonds are partially broken, and a new C=O double bond is partially formed. Computational studies on the oxidation of alcohols have provided insights into the structures of these transition states. For instance, the oxidation of dipropyl thiosulfinate initiated by OH radicals has been investigated computationally, revealing the key transition states. nih.gov
Intramolecular interactions can also play a significant role in the reactivity and conformation of the molecule. Hydrogen bonding between the hydroxyl group and the aldehyde oxygen or the pyridine nitrogen could influence the molecule's conformation and the accessibility of the reactive sites. nih.govresearchgate.net Computational studies are invaluable for exploring these intramolecular interactions and their impact on reaction mechanisms. researchgate.net
The transition states for reactions involving the pyridine ring, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, would involve the formation of a Meisenheimer-like intermediate in the case of nucleophilic attack, or various organometallic intermediates in catalytic cycles. The geometry and energy of these transition states are critical in determining the reaction's feasibility and regioselectivity.
Advanced Spectroscopic Characterization and Computational Analysis of 4 Hydroxy 4 Pyridin 3 Ylbutanal
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are fundamental tools for the structural elucidation and characterization of chemical compounds. Each method provides unique insights into the molecular structure, connectivity, and electronic properties of a substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule. For 4-Hydroxy-4-pyridin-3-ylbutanal, a combination of ¹H and ¹³C NMR experiments would be required for a complete structural assignment.
¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the aldehyde proton, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the butyl chain. The splitting patterns and coupling constants would help to establish the connectivity between these protons.
¹³C NMR: This technique would identify all the unique carbon atoms in the molecule, including those of the pyridine ring, the carbonyl group of the aldehyde, the carbon bearing the hydroxyl group, and the carbons of the aliphatic chain.
A search of scientific literature and databases did not yield any published NMR spectra or data for this compound.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition (C9H11NO2). The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of water from the hydroxyl group, cleavage of the bond between the pyridine ring and the butanal chain, and fragmentation of the aldehyde group.
Specific mass spectrometry data, including fragmentation patterns for this compound, are not available in the reviewed literature.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C=O stretching of the aldehyde (around 1720-1740 cm⁻¹), the C-H stretching of the aldehyde (two weak bands around 2720 and 2820 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the alcohol (around 1000-1200 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the pyridine ring and the C-C backbone.
No experimental IR or Raman spectra for this compound have been found in the public domain.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to the π → π* transitions of the pyridine ring and the n → π* transition of the carbonyl group. The position and intensity of these bands would provide information about the electronic structure and conjugation within the molecule.
Fluorescence Spectroscopy: Whether this compound is fluorescent is unknown without experimental data. If it were, fluorescence spectroscopy would provide information about the excited electronic states of the molecule, including its emission wavelength and quantum yield.
Published UV-Vis and fluorescence spectra for this specific compound could not be located.
Theoretical and Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties of molecules.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction
DFT calculations could be employed to model the structure and properties of this compound. These calculations could predict:
Optimized Geometry: The most stable three-dimensional structure of the molecule.
Spectroscopic Properties: Theoretical NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions are often used to aid in the interpretation of experimental spectra.
Electronic Properties: The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties provide insights into the molecule's reactivity.
While DFT is a common method for studying similar molecules, no specific computational studies on this compound were found in the searched literature.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules, offering insights into their preferred shapes (conformations) and behavior in different environments, such as in a biological solvent.
Conformational Landscape: The conformational flexibility of this compound is primarily dictated by the rotation around its single bonds. The key dihedral angles involve the bonds connecting the pyridine ring, the hydroxyl-bearing carbon, and the aliphatic aldehyde chain. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers. For instance, the orientation of the pyridine ring relative to the butyraldehyde (B50154) chain and the spatial arrangement of the hydroxyl and aldehyde groups are critical. It is expected that intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen, or even the nitrogen of the pyridine ring, could significantly stabilize certain conformations. Studies on similar molecules, like 4-hydroxy-3-methoxyacetophenone, have successfully used computational methods to determine the most stable conformers by analyzing the potential energy surface. nih.gov
Solution Behavior: In an aqueous environment, the behavior of this compound is governed by its interactions with water molecules. MD simulations can model the explicit solvation of the molecule, revealing the formation and dynamics of the hydration shell. The polar functional groups—the hydroxyl, aldehyde, and the pyridine nitrogen—are expected to be primary sites for hydrogen bonding with water. These simulations can quantify key parameters that describe this interaction, as shown in the table below.
| Simulation Parameter | Description | Expected Finding for this compound |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Sharp peaks in the RDF for water molecules around the hydroxyl oxygen, aldehyde oxygen, and pyridine nitrogen, indicating strong hydrogen bonding. |
| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the solute and solvent. | Analysis would reveal the stability of solute-water interactions, which influences solubility and transport properties. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Changes in SASA across different conformations would indicate how the molecule's shape affects its interaction with the solvent. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions at the electronic level. scifiniti.com For this compound, these calculations can provide critical insights into its formation from NNK and its subsequent metabolic fate.
Elucidation of Metabolic Pathways: The formation of this compound is a result of the metabolic reduction of its parent compound, NNK. Quantum chemical calculations can model the transition states and reaction energies involved in this biochemical transformation. For example, by calculating the energy barriers for different proposed pathways, researchers can determine the most likely mechanism by which enzymes catalyze this reduction. A study on the metabolism of NNK in zebrafish embryos identified related metabolites, underscoring the activity of specific enzyme pathways that could be modeled computationally. nih.gov
Tautomerism and Reactivity: The molecule exists in equilibrium with its cyclic hemiacetal tautomer, 2-hydroxy-2-(pyridin-3-yl)tetrahydrofuran. DFT calculations can be employed to determine the relative stabilities of these two tautomers in both the gas phase and in solution. scifiniti.com This equilibrium is critical as it dictates the chemical reactivity of the molecule; the open-chain form retains the reactivity of an aldehyde, while the cyclic form does not.
The table below outlines key parameters that can be derived from quantum chemical calculations to understand the reactivity of this compound.
| Computational Parameter | Description | Relevance to Reaction Mechanism |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally implies higher chemical reactivity. It helps predict how the molecule will interact with other reagents. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where chemical reactions are likely to occur. |
| Transition State (TS) Energy | The energy of the highest point on the reaction coordinate between reactants and products. | The height of the energy barrier determines the rate of a chemical reaction. Locating and calculating the energy of the TS is key to understanding reaction kinetics. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. | Provides a detailed picture of the electronic structure and the stabilizing effect of intramolecular interactions on different conformers or transition states. scifiniti.com |
By applying these computational tools, a detailed understanding of the chemical and physical properties of this compound can be achieved, providing valuable context for its role as a metabolite in biological systems.
Exploration of 4 Hydroxy 4 Pyridin 3 Ylbutanal in Broader Academic Contexts
Utility as a Synthon in Organic Synthesis
A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis. The structure of 4-Hydroxy-4-pyridin-3-ylbutanal, possessing multiple reactive sites, makes it a potentially valuable synthon for constructing more complex molecules.
The combination of an aldehyde, a hydroxyl group, and an aromatic nitrogen heterocycle in one molecule provides multiple handles for synthetic transformations. Pyridine-fused heterocycles are recognized as important structural motifs in medicinal chemistry and materials science. bohrium.com The aldehyde group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The hydroxyl group can be used for ether or ester linkages, and the pyridine (B92270) ring itself can be functionalized further.
Multicomponent reactions, which combine three or more starting materials in a single step, are a powerful tool for building molecular complexity. nih.govresearchgate.net Aldehydes are common components in these reactions to generate diverse heterocyclic frameworks. nih.gov For instance, a molecule like this compound could be a key starting material in reactions like the Hantzsch pyridine synthesis or related condensations to form highly substituted dihydropyridones and other fused ring systems. beilstein-journals.orgmdpi.com The inherent functionality could be used to create bicyclic or tricyclic scaffolds through intramolecular cyclization strategies following an initial intermolecular reaction.
Polyketides are a large class of natural products built from the repeated condensation of acyl-CoA units, while alkaloids are characterized by the presence of a nitrogen atom in a heterocyclic ring. researchgate.net this compound contains features reminiscent of both classes. The 4-hydroxybutanal portion mirrors a partially reduced polyketide chain, specifically a β-hydroxy aldehyde structure that is a common intermediate in polyketide biosynthesis. The pyridin-3-yl group is an alkaloid-like nitrogenous heterocycle.
This dual character makes it an interesting building block for creating hybrid molecules or mimics that probe the biological targets of either polyketides or alkaloids. Polyketide synthases (PKS) are large multienzyme complexes that use simple building blocks to create immense structural diversity. nih.gov Designing and synthesizing mimics of PKS intermediates is a key strategy for understanding the mechanisms of these enzymes, particularly the stereochemical control exerted by ketoreductase domains. nih.gov The defined stereocenter at the C-4 hydroxyl group (once resolved into its enantiomers) could be used to probe the substrate specificity of such enzymes.
Role in Biochemical Transformation Studies of Related Compounds
The structural relationship between this compound and known metabolites of nicotine (B1678760) and tobacco-specific nitrosamines provides a direct link to its relevance in biochemical studies.
This compound is the direct reduction product of 4-oxo-4-(pyridin-3-yl)butanal (B15332). This latter compound, a keto-aldehyde, is a known metabolite formed from the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridinyl)-1-butanone (NNK) through α-hydroxylation. nih.govebi.ac.uk Furthermore, this compound has itself been identified as a metabolite of NNK. nih.gov
The metabolic pathway of nicotine in some bacteria proceeds through intermediates that include 4-oxo-4-(pyridin-3-yl)butanal (also known as 3-succinoylsemialdehyde-pyridine). ebi.ac.ukebi.ac.uk This keto-aldehyde is subsequently oxidized to 4-oxo-4-(pyridin-3-yl)butanoic acid (keto acid). ebi.ac.uk In humans, the metabolism of nicotine also leads to this keto acid, which is then substantially reduced to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). nih.gov This established metabolic reduction of a pyridyl-substituted ketone to a hydroxyl group strongly supports the biochemical relevance of the conversion of 4-oxo-4-(pyridin-3-yl)butanal to this compound. The presence of these related compounds in the urine of smokers underscores the significance of this metabolic pathway. nih.govnih.gov
The aldehyde functional group of this compound is a substrate for enzymatic transformation. Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)⁺-dependent enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.gov This is a critical detoxification pathway in many organisms. nih.gov The general mechanism involves the nucleophilic attack of a catalytic cysteine residue on the aldehyde's carbonyl carbon, forming a thiohemiacetal intermediate. This is followed by a hydride transfer to the NAD(P)⁺ cofactor and subsequent hydrolysis of the resulting thioester to release the carboxylic acid. nih.gov Therefore, a likely metabolic fate for this compound is its oxidation to 4-hydroxy-4-(pyridin-3-yl)butanoic acid, catalyzed by an ALDH.
Conversely, the formation of this compound from its precursor, 4-oxo-4-(pyridin-3-yl)butanal, involves the enzymatic reduction of a ketone. This type of transformation is typically carried out by enzymes from the ketoreductase (KR) or short-chain dehydrogenase/reductase (SDR) families. These enzymes use cofactors like NADPH or NADH to deliver a hydride to the ketone's carbonyl carbon. The high stereoselectivity often observed in these enzymes is of great interest, as seen in the reduction of the related 4-oxo-4-(3-pyridyl)butanoic acid in humans, which produces predominantly the (R)-enantiomer of the hydroxy acid. nih.gov
Rational Design of Derivatives for Specific Chemical Functions
The rational design of new molecules for specific applications, such as pharmaceuticals or functional materials, often starts with a known chemical scaffold that can be systematically modified. mdpi.com The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. beilstein-journals.org The functional groups on this compound offer clear handles for derivatization.
Ligand Design for Metal Coordination Chemistry (Drawing parallels from 3-hydroxy-4-pyridinones)
The structural features of this compound, specifically the pyridine ring and the hydroxyl group, suggest its potential as a ligand in metal coordination chemistry. A compelling parallel can be drawn with the well-studied class of compounds known as 3-hydroxy-4-pyridinones. These compounds are recognized for their strong metal-chelating properties, particularly their high affinity for hard metal ions like Fe(III), Al(III), and Ga(III). nih.gov
The chelating ability of 3-hydroxy-4-pyridinones stems from the presence of a ketone and a hydroxyl group in an ortho position on the pyridinone ring, creating a bidentate chelation site. mdpi.com This arrangement allows for the formation of stable complexes with metal ions. nih.gov The pyridine nitrogen in these molecules can also participate in coordination, further enhancing their binding capabilities. Studies have shown that even small modifications to the structure of 3-hydroxy-4-pyridinones can significantly alter the physical and chemical properties of the resulting metal complexes. nih.gov
Given that this compound possesses a pyridine nitrogen and a hydroxyl group, it is conceivable that it could act as a monodentate or potentially a bidentate ligand, especially if the aldehyde group participates in coordination. The flexibility of the butyl chain could allow the molecule to orient itself favorably for metal binding. Research on bifunctional 3-hydroxy-4-pyridinones has demonstrated that the introduction of additional functional groups, such as amino or carboxyl groups on an alkyl chain attached to the nitrogen of the heterocyclic ring, can influence the stability and stoichiometry of the metal-ligand species formed. mdpi.comresearchgate.net This suggests that the butanal side chain of this compound could be chemically modified to enhance its coordination properties and selectivity for specific metal ions.
The potential applications for such metal-chelating compounds are diverse. 3-Hydroxy-4-pyridinone derivatives have been investigated as therapeutic agents for conditions related to metal ion dyshomeostasis, such as neurodegenerative diseases, and for the remediation of ecotoxic metals from the environment. nih.govnih.gov
Table 1: Comparison of Structural Features for Metal Coordination
| Feature | 3-Hydroxy-4-pyridinones | This compound (Potential) |
| Primary Coordination Site | Ortho-hydroxy and keto groups | Hydroxyl group and pyridine nitrogen |
| Potential for Bidentate Chelation | Yes | Possible, involving the aldehyde oxygen |
| Modifiable Moiety | Substituents on the pyridinone ring and N-alkyl chain | Butanal side chain |
| Known Metal Affinities | High for Fe(III), Al(III), Ga(III) | To be determined |
Structure-Activity Relationship (SAR) Studies for Analogue Development
The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. mdpi.com Understanding the structure-activity relationships (SAR) of compounds related to this compound can provide insights into its potential as a lead compound for the development of new therapeutic agents.
Related to Antimicrobial Activities of Pyridyl Ketones
Research into the antimicrobial properties of pyridine derivatives offers a valuable framework for predicting the potential of this compound. For instance, a study on 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, which share the pyridyl and hydroxyl functionalities with our target compound, revealed weak antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the core structure of a pyridine ring attached to a hydroxyl-bearing carbon chain may possess some intrinsic, albeit modest, antimicrobial properties.
Further SAR studies on various pyridine derivatives have highlighted key structural features that influence antimicrobial efficacy. The position and nature of substituents on the pyridine ring and any associated side chains can dramatically impact activity. For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the substituents on a piperazine (B1678402) ring were found to have a remarkable influence on their antibacterial efficacy. nih.gov Similarly, studies on 4-hydroxy-2-quinolone analogs, which contain a related heterocyclic core, demonstrated that the length of an alkyl side chain and the type of substituent on the benzo ring significantly affect antimicrobial activities. nih.gov
For this compound, these findings imply that modifications to the butanal side chain, such as altering its length, introducing unsaturation, or adding various functional groups, could be a fruitful avenue for developing analogs with enhanced antimicrobial properties.
Related to HIV-1 Integrase Inhibitors
The development of HIV-1 integrase inhibitors provides another relevant context for SAR studies. Several approved HIV-1 integrase inhibitors, such as Raltegravir, Dolutegravir, and Bictegravir, feature a central heterocyclic fragment, often a pyridine, pyrimidine (B1678525), or quinoline (B57606) system. nih.gov The mechanism of action for many of these inhibitors involves the chelation of Mg²⁺ ions within the active site of the integrase enzyme, thereby blocking its function. researchgate.net
The design of novel HIV-1 integrase inhibitors often focuses on creating molecules with specific metal-chelating pharmacophores. For instance, β-diketo acid derivatives have been extensively explored as potential HIV-1 integrase inhibitors due to their ability to bind to the essential metal ions in the enzyme's active site. nih.govmdpi.com The structural similarity of the hydroxy-butanal portion of this compound to a β-hydroxy aldehyde suggests a potential, albeit weaker, metal-chelating capability that could be a starting point for inhibitor design.
Advanced Research Directions and Methodological Innovations for 4 Hydroxy 4 Pyridin 3 Ylbutanal Studies
Development of Chemo- and Regioselective Synthetic Protocols
The synthesis of 4-Hydroxy-4-pyridin-3-ylbutanal and its derivatives with high control over chemo- and regioselectivity is a fundamental challenge. The presence of multiple reactive sites—the aldehyde, the hydroxyl group, and the pyridine (B92270) ring—necessitates the development of sophisticated synthetic strategies.
Advanced synthetic protocols would likely focus on the asymmetric synthesis of the chiral hydroxyl group, a key feature for potential applications in catalysis and medicinal chemistry. Methodologies such as the asymmetric reduction of a corresponding ketone precursor could be employed. researchgate.net The choice of chiral reducing agents and catalysts would be crucial in achieving high enantiomeric excess. mdpi.com
Furthermore, the selective functionalization of the pyridine ring at positions other than the point of attachment of the butanal chain would require careful selection of reaction conditions to control regioselectivity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring directs electrophilic substitution to the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions. nih.govwikipedia.org Protecting group strategies for the aldehyde and hydroxyl functionalities would be essential to prevent unwanted side reactions during the modification of the pyridine ring.
The borrowing hydrogen methodology represents another atom-efficient strategy for the synthesis of related functionalized aza-heterocycles from diols and amines, which could be adapted for the synthesis of precursors to this compound. researchgate.net
Table 1: Potential Chemo- and Regioselective Synthetic Strategies
| Strategy | Target Moiety | Reagents/Catalysts | Expected Outcome |
|---|---|---|---|
| Asymmetric Reduction | Chiral hydroxyl group | Chiral borane (B79455) reagents, (S)-(-)-diphenyl-prolinol | High enantiomeric excess of the desired alcohol |
| Nucleophilic Aromatic Substitution | Pyridine ring | Organolithium or Grignard reagents | Functionalization at C2, C4, or C6 positions |
| Electrophilic Aromatic Substitution | Pyridine ring | Nitrating or halogenating agents under forcing conditions | Functionalization at C5 position |
Comprehensive Multi-Scale Computational Modeling
Computational modeling offers a powerful tool to predict and understand the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, vibrational frequencies, and NMR chemical shifts. ijcce.ac.irresearchgate.net Such studies can provide insights into the molecule's conformational preferences and the distribution of electron density, which in turn can help rationalize its reactivity. acs.org
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the compound and its derivatives. ijcce.ac.ir This is particularly relevant for understanding its photophysical properties, which could be important for applications in materials science. Molecular dynamics simulations could be utilized to study the behavior of this compound in different solvent environments and its potential interactions with biological macromolecules.
Computational fluid dynamics (CFD) simulations could be instrumental in designing and optimizing potential synthetic routes, particularly in the context of flow chemistry. rsc.orgresearchgate.net By modeling fluid flow, heat transfer, and reaction kinetics, CFD can help in the rational design of microreactors to maximize yield and minimize by-product formation. researchgate.net
Table 2: Computational Methods and Their Applications
| Computational Method | Property/Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity | Electron density distribution, preferred reaction sites |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Photophysical properties, potential for light-emitting applications |
| Molecular Dynamics (MD) | Conformational analysis, solvation | Behavior in different environments, intermolecular interactions |
Integration with Flow Chemistry and Sustainable Synthesis Paradigms
The synthesis of this compound and its analogs can be significantly enhanced by integrating modern technologies like flow chemistry and adhering to the principles of sustainable synthesis. Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comdurham.ac.ukaurigeneservices.com The synthesis of heterocyclic compounds, including pyridine derivatives, has been successfully demonstrated using flow chemistry. porrua.mxmdpi.comuc.ptkit.edu
In line with sustainable or "green" chemistry, the development of synthetic routes using environmentally benign solvents, such as water or ionic liquids, and energy-efficient methods like microwave-assisted synthesis, would be highly desirable. researchgate.netbenthamscience.comnih.govnih.gov The use of reusable catalysts, such as activated fly ash, has also been reported for the synthesis of pyridine derivatives and represents a sustainable approach. bhu.ac.in
Cross-Disciplinary Investigations in Materials Science and Catalysis
The unique structural features of this compound make it a promising candidate for applications in materials science and catalysis. The pyridine nitrogen and the hydroxyl group can act as bidentate ligands, coordinating with metal centers to form novel coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.govmdpi.com The properties of these materials, such as their photoluminescence or electrical conductivity, could be tuned by varying the metal ion and the substitution pattern on the pyridine ring. mdpi.com
In the field of catalysis, pyridinyl alcohols are known to be effective ligands in asymmetric catalysis. mdpi.comresearchgate.net The chiral center in this compound could be exploited to create chiral catalysts for a variety of organic transformations. Copper complexes of pyridinyl alcohols, for instance, have been shown to be active catalysts for oxidation reactions. d-nb.info The aldehyde functionality also provides a handle for further chemical modification, allowing for the covalent attachment of the molecule to solid supports to create heterogeneous catalysts.
The investigation into these advanced research directions will not only deepen our understanding of the fundamental chemistry of this compound but also pave the way for its potential application in a wide range of scientific and technological fields.
Q & A
Q. What are the recommended synthetic pathways for 4-Hydroxy-4-pyridin-3-ylbutanal, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally related pyridine derivatives. For example, analogous aldehydes (e.g., 4-oxo-4-(pyridin-3-yl)butanoic acid) are synthesized via nucleophilic addition or oxidation of precursor alcohols . Key optimization steps include:
- Temperature control : Maintain reaction temperatures between 0–5°C during sensitive steps (e.g., aldehyde group formation) to prevent side reactions like over-oxidation or polymerization.
- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates, as demonstrated in the synthesis of 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine .
- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity, though purity must be verified via HPLC (>98%) to avoid contamination .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR spectroscopy : Use - and -NMR to confirm the presence of the hydroxyl (-OH) and pyridinyl groups. Compare chemical shifts to databases like PubChem for validation .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with ≤2 ppm deviation from theoretical values.
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A retention time shift may indicate degradation products .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer: Refer to safety frameworks for pyridine derivatives, such as those for 4-(4'-methyl-[2,2'-bipyridin]-4-yl)butan-2-ol:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation or dermal exposure .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to mitigate volatile byproducts.
- Waste disposal : Segregate waste in labeled containers for incineration, avoiding aqueous drains due to potential environmental toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
Methodological Answer: Adopt iterative stability testing:
- Controlled degradation studies : Expose the compound to buffered solutions (pH 1–13) at 40°C for 48 hours. Monitor degradation via LC-MS to identify pH-sensitive functional groups (e.g., aldehyde oxidation at pH >10) .
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions (25°C). Discrepancies in literature data may arise from impurities accelerating degradation; thus, include impurity profiling .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer: Investigate electronic and steric effects:
- DFT calculations : Model the electron density of the aldehyde group using Gaussian software. Pyridinyl substituents may withdraw electron density, reducing nucleophilic attack rates at the carbonyl carbon .
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated solvents to confirm rate-determining steps (e.g., proton transfer in enol formation) .
Q. How should researchers design experiments to assess the compound’s compatibility with common reagents (e.g., Grignard reagents)?
Methodological Answer: Perform compatibility screening:
- Small-scale reactions : Mix this compound with Grignard reagents (e.g., MeMgBr) in anhydrous THF at -78°C. Monitor exotherms and byproduct formation via -NMR .
- Incompatibility flags : Look for precipitate formation (indicative of magnesium complexation) or color changes (suggesting redox reactions). Document incompatible pairs in a matrix for future reference .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
Methodological Answer: Standardize protocols using quality-by-design (QbD) principles:
- Critical process parameters (CPPs) : Identify variables like stirring rate (±5%) and reagent stoichiometry (±2%) that impact yields. Use design-of-experiments (DoE) software (e.g., JMP) to optimize ranges .
- In-process controls (IPCs) : Implement real-time FTIR to monitor reaction progress and halt reactions at ≥95% conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
